molecular formula C8H12O4 B14356438 4-(1-Hydroxyethyl)-5-methoxy-5-methylfuran-2(5H)-one CAS No. 93253-61-3

4-(1-Hydroxyethyl)-5-methoxy-5-methylfuran-2(5H)-one

Cat. No.: B14356438
CAS No.: 93253-61-3
M. Wt: 172.18 g/mol
InChI Key: ALHCRKIZWLVYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Hydroxyethyl)-5-methoxy-5-methylfuran-2(5H)-one is an organic compound with a unique structure that includes a furan ring substituted with hydroxyethyl, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxyethyl)-5-methoxy-5-methylfuran-2(5H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-methoxy-5-methylfuran-2(5H)-one with an appropriate hydroxyethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxyethyl)-5-methoxy-5-methylfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4-(1-Hydroxyethyl)-5-methoxy-5-methylfuran-2(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.

    Industry: It can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxyethyl)-5-methoxy-5-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may participate in hydrogen bonding or other interactions with biological molecules, while the furan ring can engage in π-π interactions. These interactions can influence the compound’s biological activity and effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Hydroxyethyl)pyridine
  • 4-(1-Hydroxyethyl)phenol
  • 5-Methoxy-5-methylfuran-2(5H)-one

Uniqueness

4-(1-Hydroxyethyl)-5-methoxy-5-methylfuran-2(5H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

93253-61-3

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

4-(1-hydroxyethyl)-5-methoxy-5-methylfuran-2-one

InChI

InChI=1S/C8H12O4/c1-5(9)6-4-7(10)12-8(6,2)11-3/h4-5,9H,1-3H3

InChI Key

ALHCRKIZWLVYNR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=O)OC1(C)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.